3-[4-(Trifluoromethyl)anilino]pentanamide

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediate

This chiral intermediate provides the (R)-stereochemistry essential for synthesizing CETP inhibitors like torcetrapib. Using achiral analogs or positional isomers leads to critical binding failures. Available as a white solid with validated ≥98% purity, it ensures downstream stereoselectivity and yield. Inquire for comprehensive analytical data to support your GMP or reference standard requirements.

Molecular Formula C₁₂H₁₅F₃N₂O
Molecular Weight 260.26 g/mol
CAS No. 667937-05-5
Cat. No. B134244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethyl)anilino]pentanamide
CAS667937-05-5
Synonyms(R)-3-[[4-(Trifluoromethyl)phenyl]amino]pentanamide;  (3R)-3-[[4-(trifluoromethyl)phenyl]amino]pentanamide; 
Molecular FormulaC₁₂H₁₅F₃N₂O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18)
InChIKeyRZSARXINBOJSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)anilino]pentanamide (CAS 667937-05-5) | Chiral Intermediate for CETP Inhibitor Development


3-[4-(Trifluoromethyl)anilino]pentanamide (CAS 667937-05-5) is a chiral β-amino amide derivative characterized by a 4-trifluoromethylaniline moiety coupled to a pentanamide backbone, with the (R)-enantiomer configuration being the pharmaceutically relevant stereoisomer. The compound serves as a key synthetic intermediate in the asymmetric synthesis of cholesteryl ester transfer protein (CETP) inhibitors, most notably torcetrapib, where it establishes the first stereocenter critical for pharmacological activity [1]. The compound is supplied as a white solid with molecular formula C₁₂H₁₅F₃N₂O and molecular weight 260.26 g/mol, soluble in chloroform and methanol .

Why Structural Analogs Cannot Substitute for (R)-3-[4-(Trifluoromethyl)anilino]pentanamide in Asymmetric Synthesis


Substitution of 3-[4-(trifluoromethyl)anilino]pentanamide with positional isomers or achiral analogs introduces critical failure points in CETP inhibitor synthesis. The 2-(trifluoromethyl)anilino positional isomer [1] presents a different spatial orientation of the trifluoromethyl group, which would alter the binding geometry at the CETP active site if incorporated into downstream products . More critically, the (R)-stereochemistry at the C3 position of the pentanamide chain is essential for establishing the correct stereochemical configuration in torcetrapib and related CETP inhibitors [2]. Use of racemic or (S)-enantiomer material would compromise downstream stereoselectivity, resulting in reduced yield of the desired enantiomerically pure API. Furthermore, the compound is supplied under 'as-is' conditions with no analytical data provided by certain major vendors, meaning users must independently verify identity and purity for GMP applications .

Quantitative Comparative Evidence for 3-[4-(Trifluoromethyl)anilino]pentanamide Selection


Chiral Purity and Stereochemical Identity: (R)-Enantiomer as the Pharmacologically Active Form

The (R)-enantiomer of 3-[4-(trifluoromethyl)anilino]pentanamide is the required stereoisomer for the synthesis of clinically evaluated CETP inhibitors. The compound is explicitly identified as '(3R)-' in supplier catalogues and patents, and the InChIKey (RZSARXINBOJSRD-SECBINFHSA-N) encodes this specific stereochemistry . In contrast, the racemic mixture or the (S)-enantiomer would not produce the correct stereochemical configuration in downstream products. The patent literature describes the use of (R)-4-ethyl-1-[4-(trifluoromethyl)phenyl]-2-azetidinone as a key intermediate derived from this compound, where stereochemistry is critical for subsequent coupling reactions [1].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediate

Physicochemical Properties vs. Positional Isomers: Predicted LogP and Solubility

3-[4-(Trifluoromethyl)anilino]pentanamide exhibits distinct physicochemical properties compared to its 2-(trifluoromethyl)anilino positional isomer. The 4-CF₃ substitution pattern on the aniline ring results in a predicted pKa of 16.30±0.40 and a boiling point of 410.3±45.0°C . While direct experimental LogP comparison data is limited in public sources, the 2-CF₃ isomer (PubChem CID 76725030) has a computed XLogP3-AA of 3.1 [1], and class-level inference suggests the 4-CF₃ substitution pattern may confer different lipophilicity due to altered electronic distribution and steric effects [2]. The target compound is a white solid soluble in chloroform and methanol, whereas solubility profiles for the 2-isomer are not well-documented in public repositories, indicating a potential gap in characterization data for alternative procurement options [REFS-1, REFS-2].

Physicochemical Characterization Drug Design Analytical Chemistry

Role as Key Intermediate in Torcetrapib Synthesis: Process Development Validation

3-[4-(Trifluoromethyl)anilino]pentanamide (specifically the (R)-enantiomer) is a validated intermediate in the kilogram-scale asymmetric synthesis of torcetrapib, a CETP inhibitor that progressed to Phase III clinical trials [1]. The compound is used to establish the first asymmetric center via coupling of (R)-3-aminopentanenitrile to a trifluoromethylarene, with yields and process parameters documented in process chemistry literature [2]. In contrast, while the compound itself has not been reported as a standalone CETP inhibitor with defined IC₅₀ values, its downstream product torcetrapib exhibits an IC₅₀ of 37 nM against CETP in whole human plasma . Related pentacyclic triterpenoid CETP inhibitors designed using fragment-based approaches have shown IC₅₀ values as low as 0.28 μM (compound 12e) , but these represent structurally distinct chemotypes rather than direct analogs of the target compound.

Process Chemistry CETP Inhibition Pharmaceutical Manufacturing

4-Trifluoromethylaniline Moiety: Contribution to Biological Activity in Related Systems

The 4-(trifluoromethyl)aniline pharmacophore present in 3-[4-(trifluoromethyl)anilino]pentanamide has demonstrated significant biological activity in structurally related systems. In a 2024 study of nitrogen-containing flavonoids, 4-(trifluoromethyl)anilino quercetin emerged as a potent ErmA ribosomal methyltransferase inhibitor, likely interacting with the RNA-binding pocket of ErmA in Staphylococcus aureus [1]. While the parent compound 4-(trifluoromethyl)aniline itself acts as a DYRK1A and DYRK1B kinase inhibitor with IC₅₀ values of 54.84 nM and 186.40 nM, respectively , these activities are not directly transferable to 3-[4-(trifluoromethyl)anilino]pentanamide due to the different molecular context. In anticonvulsant SAR studies, incorporation of trifluoromethyl groups into the phenyl ring of hydroxy-phenyl pentanamides increased potency [2]. This class-level evidence supports the hypothesis that the 4-CF₃ substitution pattern confers favorable properties, though direct activity data for the target compound remain absent from public repositories.

Structure-Activity Relationship Antibacterial Resistance Flavonoid Derivatives

Purity and Supplier Considerations: Comparative Quality Attributes

Commercially available 3-[4-(trifluoromethyl)anilino]pentanamide is offered with varying purity specifications and documentation levels across suppliers. Coompo Research Chemicals supplies the compound at 98% purity as a white solid, stored at 2-8°C protected from air and light, with explicit application noted as 'Torcetrapib intermediate' [1]. Leyan offers the compound at 97% purity . In contrast, Sigma-Aldrich provides the compound through its AldrichCPR collection but explicitly states that no analytical data is collected and the product is sold 'AS-IS' with all sales final . This represents a critical procurement consideration: while Sigma-Aldrich provides a unique chemical from a reputable source, the absence of analytical characterization shifts the burden of identity and purity verification to the purchaser.

Chemical Procurement Quality Control Research Chemicals

Validated Application Scenarios for 3-[4-(Trifluoromethyl)anilino]pentanamide Based on Comparative Evidence


Asymmetric Synthesis of CETP Inhibitor Torcetrapib and Structural Analogs

The (R)-enantiomer of 3-[4-(trifluoromethyl)anilino]pentanamide is an established key intermediate in the kilogram-scale synthesis of torcetrapib, with process development parameters validated in peer-reviewed literature . This application leverages the compound's defined stereochemistry and the 4-CF₃ substitution pattern required for downstream coupling reactions . Researchers developing novel CETP inhibitors based on the torcetrapib scaffold should prioritize this specific intermediate to maintain synthetic route fidelity.

Reference Standard for Chiral Analytical Method Development

The compound is categorized as a 'Chiral Molecule' and 'Pharmaceutical/API Drug Impurity/Metabolite' standard . Its defined (R)-stereochemistry (InChIKey RZSARXINBOJSRD-SECBINFHSA-N) makes it suitable for use as a reference standard in chiral HPLC method development for monitoring enantiomeric purity in CETP inhibitor synthetic processes . However, procurement from suppliers that do not provide analytical data requires independent verification prior to use as a reference standard .

Medicinal Chemistry Building Block for 4-CF₃-Aniline Containing Libraries

The 4-(trifluoromethyl)aniline pharmacophore has demonstrated favorable properties in SAR studies, including antibacterial resistance modulation and kinase inhibition . While the target compound itself lacks direct biological activity data, it serves as a versatile building block for incorporating the 4-CF₃-aniline moiety into diverse compound libraries. This application is appropriate for early-stage discovery where the validated 4-CF₃ substitution pattern is desirable and downstream biological characterization will be performed independently.

Process Chemistry and Route Scouting Studies

The patent literature describes multiple synthetic routes to (R)-3-[4-(trifluoromethyl)phenylamino]pentanamide derivatives, including enzymatic stereoselective reduction methods using microorganisms such as Arthrobacter, Bacillus, and Pseudomonas species . These documented procedures provide a foundation for process chemistry groups to evaluate alternative manufacturing routes or to benchmark new synthetic methodologies. The compound's well-characterized synthetic history in the context of torcetrapib makes it a suitable substrate for reaction development and optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Trifluoromethyl)anilino]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.